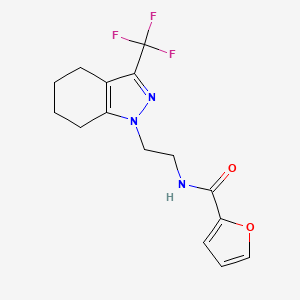

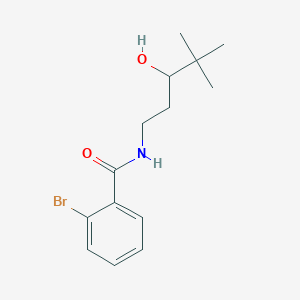

![molecular formula C19H17F3N4O3S2 B2549547 5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380436-79-3](/img/structure/B2549547.png)

5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

The compound 5-[3-(morpholino-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a multifunctional molecule that likely exhibits a range of biological activities due to the presence of several pharmacophore groups. The morpholine moiety is known for its bioactivity and is present in various pharmaceuticals. The triazole and thiol groups are also significant in medicinal chemistry, often contributing to the biological activity of the compounds they are part of.

Synthesis Analysis

The synthesis of related compounds involves the use of sulfur-transfer reagents, as described in the thermal decomposition of 5-morpholino-1,2,3,4-thiatriazole, which leads to the formation of active sulfur species that can react with thioketones to yield 1,2,4-trithiolane derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving the use of morpholine and sulfur-containing reagents could be inferred.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods, including NMR, IR, and Mass spectrometry, and confirmed by single crystal X-ray diffraction studies . These techniques are crucial for determining the structure of complex organic molecules and confirming the presence of specific functional groups.

Chemical Reactions Analysis

The compound of interest contains functional groups that are known to participate in a variety of chemical reactions. For instance, the morpholine moiety can be involved in ring-opening reactions, while the triazole and thiol groups can engage in cycloadditions and serve as nucleophiles in substitution reactions. The related literature describes the formation of 'mixed' 1,2,4-trithiolanes through three-component reactions involving different thioketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of the trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its biological activity and distribution within the body . The crystal structure analysis provides insights into the compound's solid-state properties, such as lattice parameters and space group, which are important for understanding its stability and reactivity .

Biological Activity

Compounds with similar structural features have been screened for various biological activities, including antibacterial, antioxidant, anti-tuberculosis, anti-diabetic, and anticancer properties . The presence of the morpholine and trifluoromethyl groups, along with the triazole and thiol functionalities, suggests that the compound may also exhibit a range of biological activities, which could be explored through further experimental studies.

Aplicaciones Científicas De Investigación

Biological Activity and Synthesis

One study details a one-pot synthesis procedure for novel 1,2,3-triazole derivatives showing potent in vitro antibacterial activity and free radical scavenging activity, highlighting the compound's potential in medicinal chemistry and pharmacology (Sreerama et al., 2020).

Structural and Spectral Analysis

Another research effort focused on the structural, spectroscopic, and electronic properties of a related triazole derivative, using various analytical methods to compare theoretical and experimental results, indicating the compound's radical scavenging activities which could be beneficial in developing antioxidant agents (Alaşalvar et al., 2021).

Electrophoretic and Biocompatible Applications

Research on poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, through a synthesis involving a thiol-ene click reaction and oxidation, explores applications in electrophoretic coatings and biocompatibility, suggesting potential in biomedical engineering and materials science (Hayashi & Takasu, 2015).

Antimicrobial Agents

The synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents has been reported, indicating that some compounds possess good or moderate antimicrobial activity, which could be significant in developing new antimicrobial drugs (Sahin et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3S2/c20-19(21,22)14-4-2-5-15(12-14)26-17(23-24-18(26)30)13-3-1-6-16(11-13)31(27,28)25-7-9-29-10-8-25/h1-6,11-12H,7-10H2,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINLRSJYDPEMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332717 | |

| Record name | 3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

55.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

380436-79-3 | |

| Record name | 3-(3-morpholin-4-ylsulfonylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

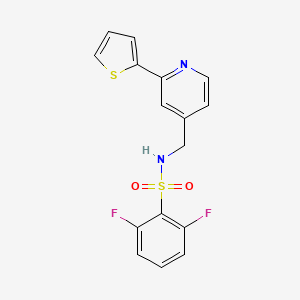

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)

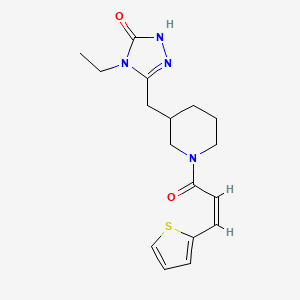

![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)

![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)

![[1-(But-3-en-1-yl)cyclopentyl]methanamine](/img/structure/B2549473.png)

![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)

![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)